
1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane
Vue d'ensemble
Description
1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane is a unique organosilicon compound characterized by its three silicon atoms bonded to six phenyl groups and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane typically involves the reaction of hexaphenylcyclotrisilane with methyl lithium or methyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using electrophilic aromatic substitution reactions, often employing reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Halogens, sulfonyl chlorides; reactions often require a catalyst and are performed under controlled temperatures.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: While specific biological applications are limited, organosilicon compounds are generally explored for their potential use in drug delivery systems and as biocompatible materials.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane involves its ability to undergo various chemical transformations due to the presence of silicon atoms bonded to phenyl and methyl groups. The silicon atoms can form stable bonds with other elements, allowing the compound to participate in a range of reactions. The phenyl groups provide steric hindrance, influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexaphenylcyclotrisilane: A precursor to 1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane, characterized by three silicon atoms bonded to six phenyl groups.
1,1,2,2-Tetraphenyl-1,2-disilane: Similar structure but with two silicon atoms and four phenyl groups.
1,3-Dimethyl-1,3-diphenylurea: Contains silicon atoms bonded to phenyl groups but differs in the number of silicon atoms and overall structure.
Uniqueness
This compound is unique due to its three silicon atoms bonded to six phenyl groups and two methyl groups, providing a distinct combination of steric and electronic properties. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
Propriétés
IUPAC Name |
bis[methyl(diphenyl)silyl]-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36Si3/c1-39(33-21-9-3-10-22-33,34-23-11-4-12-24-34)41(37-29-17-7-18-30-37,38-31-19-8-20-32-38)40(2,35-25-13-5-14-26-35)36-27-15-6-16-28-36/h3-32H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGYUGQAVECFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30776746 | |
| Record name | 1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30776746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1590-86-9 | |
| Record name | 1,3-Dimethyl-1,1,2,2,3,3-hexaphenyltrisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30776746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B3243625.png)
![4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3243629.png)
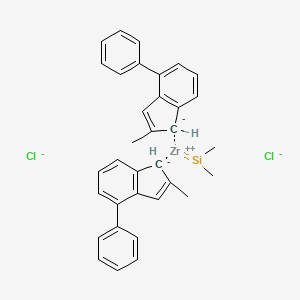

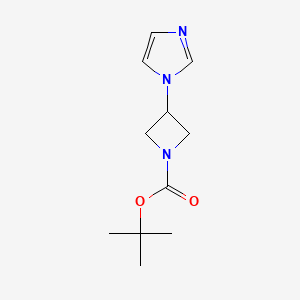
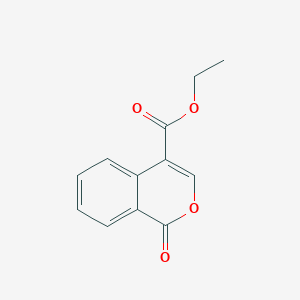



![N'-[(E)-(2-bromophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3243691.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3243699.png)
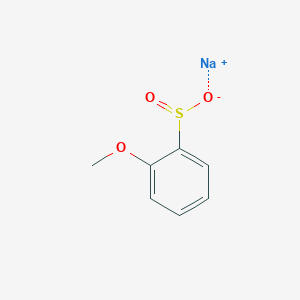
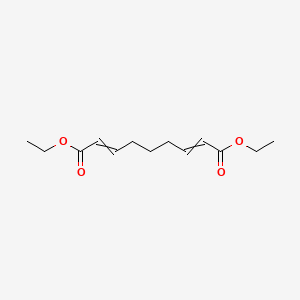
![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]-2-amine](/img/structure/B3243709.png)
